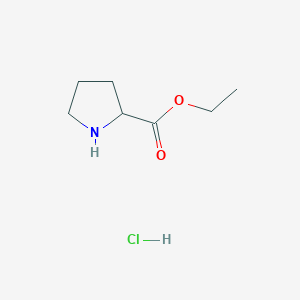Ethyl pyrrolidine-2-carboxylate hydrochloride
CAS No.: 1569642-87-0
Cat. No.: VC8460547
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1569642-87-0 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | ethyl pyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H |
| Standard InChI Key | DUJGQVVONTYHLT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN1.Cl |
| Canonical SMILES | CCOC(=O)C1CCCN1.Cl |
Structural and Chemical Properties
Molecular Configuration
The molecular structure of ethyl pyrrolidine-2-carboxylate hydrochloride features a five-membered pyrrolidine ring with an ethyl ester moiety at the 2-position. The hydrochloride salt form enhances its solubility in polar solvents, making it preferable for laboratory applications. The stereochemistry at the 2-position is critical; the (R)-enantiomer (ethyl (2R)-2-pyrrolidinecarboxylate hydrochloride) is the most commonly available configuration, as evidenced by its commercial sourcing from suppliers like BLD Pharmatech .
Key Structural Data
| Property | Value |
|---|---|
| IUPAC Name | ethyl (2R)-2-pyrrolidinecarboxylate hydrochloride |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.65 g/mol |
| CAS Number | 131477-20-8 |
| InChI Code | 1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
| SMILES | CCOC(=O)[C@@H]1CCCN1.Cl |
Physical and Thermal Characteristics
The compound exists as a liquid, solid, or semi-solid under standard conditions, with storage recommendations emphasizing an inert atmosphere and room temperature . Its phase transitions and solubility profile are influenced by the hydrochloride counterion, which facilitates dissolution in aqueous media compared to the free base form.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl pyrrolidine-2-carboxylate hydrochloride typically involves esterification of pyrrolidine-2-carboxylic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. A representative pathway includes:
-
Esterification: Reaction of pyrrolidine-2-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) or hydrochloric acid (HCl) as a catalyst.
-
Salt Formation: Treatment with gaseous HCl or concentrated hydrochloric acid to precipitate the hydrochloride salt.
Key reaction parameters such as temperature (reflux conditions), stoichiometry, and purification methods (e.g., recrystallization from ethanol/ether mixtures) significantly impact yield and enantiomeric purity . Industrial-scale production often employs continuous flow reactors to optimize efficiency and reduce byproducts.
Purification and Quality Control
Purification challenges include removing residual solvents (e.g., ethanol) and stereochemical byproducts. Chromatographic techniques using silica gel with ethyl acetate/hexane gradients (Rf ≈ 0.5) or recrystallization from diethyl ether/hexane mixtures are standard practices . Enantiomeric excess (ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column) or NMR spectroscopy with chiral shift reagents like Eu(hfc)₃.
Applications in Pharmaceutical Chemistry
Role as a Chiral Building Block
The compound’s stereochemical integrity makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For example, it serves as an intermediate in the production of protease inhibitors and neuromodulators, where the (R)-configuration is often critical for biological activity .
Case Study: Antiviral Drug Development
Recent studies highlight its use in synthesizing peptidomimetic compounds targeting viral proteases. The ethyl ester group enhances membrane permeability, while the pyrrolidine ring mimics natural peptide substrates, enabling competitive inhibition .
Research Trends and Future Directions
Asymmetric Catalysis
The compound’s application in asymmetric hydrogenation reactions is under investigation, particularly with transition-metal catalysts like Ru-BINAP complexes. Preliminary data suggest high enantioselectivity (up to 98% ee) in producing β-amino acid derivatives .
Biocatalytic Modifications
Enzymatic resolution using lipases or esterases offers a sustainable route to isolate enantiopure forms. For instance, Candida antarctica lipase B (CAL-B) has shown 85% conversion efficiency in kinetic resolutions of racemic mixtures .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume